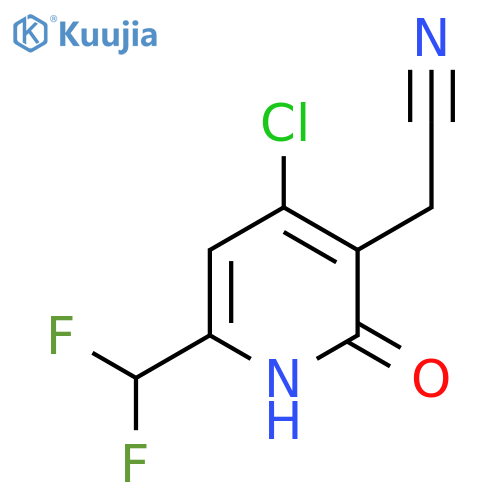

Cas no 1805389-55-2 (4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile)

4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile

-

- インチ: 1S/C8H5ClF2N2O/c9-5-3-6(7(10)11)13-8(14)4(5)1-2-12/h3,7H,1H2,(H,13,14)

- InChIKey: VBTSTAINRZBWMW-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C(F)F)NC(C=1CC#N)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 378

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52.9

4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029049647-1g |

4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile |

1805389-55-2 | 97% | 1g |

$1,579.40 | 2022-04-01 |

4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile 関連文献

-

Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783

-

2. Book reviews

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrileに関する追加情報

Introduction to 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile (CAS No. 1805389-55-2)

4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1805389-55-2, represents a structurally complex molecule with potential applications in the development of novel therapeutic agents. The presence of multiple functional groups, including a chloro substituent, a difluoromethyl group, a hydroxyl group, and an acetonitrile moiety, makes it a versatile intermediate for synthetic chemistry. Its unique structural features position it as a valuable building block for exploring new pharmacophores and drug candidates.

The significance of 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile lies in its ability to serve as a precursor in the synthesis of more complex molecules. The chloro group, for instance, can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at specific positions on the pyridine ring. Similarly, the difluoromethyl group is known to enhance metabolic stability and binding affinity in drug molecules, making it a desirable feature for medicinal chemists. The hydroxyl and acetonitrile groups further contribute to the compound's reactivity and potential applications in various synthetic pathways.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives due to their broad spectrum of biological activities. 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile has been studied for its potential role in inhibiting specific enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and other targets relevant to these conditions. The difluoromethyl group, in particular, has been shown to improve pharmacokinetic properties, such as bioavailability and duration of action, which are critical factors in drug development.

The synthesis of 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution reactions on halogenated pyridines, followed by functional group transformations such as fluorination and nitrile formation. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce the desired substituents efficiently. The challenges associated with these synthetic processes highlight the importance of robust methodologies in producing this compound on a scalable basis.

One of the most compelling aspects of 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile is its potential as a scaffold for drug discovery. Medicinal chemists often modify existing structures to identify new compounds with improved efficacy and reduced side effects. The flexibility offered by the various functional groups in this molecule allows for extensive structural diversification through techniques like sulfonamide formation, amide coupling, and alkylation reactions. These modifications can lead to novel analogs with enhanced biological activity and selectivity.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile. Molecular modeling and virtual screening techniques enable researchers to predict the binding affinity of this compound to target proteins with high accuracy. This approach not only saves time but also reduces the need for experimental trials by prioritizing promising candidates based on computational data. Such innovations are transforming drug development into a more data-driven and efficient endeavor.

The role of 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile in clinical research is also noteworthy. While it is not currently approved for any therapeutic use, its potential as a lead compound has been recognized by several pharmaceutical companies. Preclinical studies are ongoing to evaluate its safety profile and therapeutic efficacy in animal models. These studies aim to provide evidence supporting further clinical development if promising results are obtained. The progress in this area underscores the importance of compounds like 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile in advancing our understanding of disease mechanisms and developing new treatments.

In conclusion, 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile (CAS No. 1805389-55-2) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features make it an excellent candidate for synthesizing novel therapeutic agents targeting various diseases. With ongoing studies exploring its biological activities and synthetic applications, this molecule continues to be a subject of interest among researchers worldwide. As our understanding of molecular interactions evolves, compounds like 4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile are poised to play a crucial role in shaping the future of medicine.

1805389-55-2 (4-Chloro-6-(difluoromethyl)-2-hydroxypyridine-3-acetonitrile) 関連製品

- 2364585-03-3(5-(2-Bromo-3,6-difluorophenyl)oxazole)

- 2171416-56-9(4-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamido-2-methylbutanoic acid)

- 1805919-69-0(2-(Difluoromethyl)-3-nitropyridine-6-sulfonamide)

- 642093-75-2(Cholest-5-ene-3,24,26-triol, (3b,24S)-)

- 2138412-95-8(Propanoic acid, 2,2-difluoro-3-[(2-methylpentyl)oxy]-)

- 1805176-36-6(4-(Bromomethyl)-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-3-carbonyl chloride)

- 960-24-7(1-Methylcyclohexylphthalic Acid Ester)

- 2287339-75-5(5-Chloro-6-(phenylmethoxycarbonylamino)pyridine-3-carboxylic acid)

- 2229454-11-7(3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4,4-difluorobutanoic acid)

- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)